N-(1-((6aR,8R,9S,9aR)-9-hydroxy-2,2,4,4-tetraisopropyl-9-methyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
Description
N-(1-((6aR,8R,9S,9aR)-9-hydroxy-2,2,4,4-tetraisopropyl-9-methyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide (hereafter referred to as Compound A) is a structurally complex molecule featuring a fused furo-trioxadisilocin core modified with isopropyl, hydroxy, and methyl groups, coupled to a pyrimidinone-benzamide moiety. Its synthesis involves multi-step protection/deprotection strategies, as seen in analogous compounds (e.g., ).
Properties
IUPAC Name |
N-[1-[(6aR,8R,9S,9aR)-9-hydroxy-9-methyl-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H45N3O7Si2/c1-18(2)40(19(3)4)36-17-23-25(38-41(39-40,20(5)6)21(7)8)29(9,35)27(37-23)32-16-15-24(31-28(32)34)30-26(33)22-13-11-10-12-14-22/h10-16,18-21,23,25,27,35H,17H2,1-9H3,(H,30,31,33,34)/t23-,25-,27-,29+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWNIXHJESCFCK-ACEYUQJJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)(C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@H]([C@]([C@@H](O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)(C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45N3O7Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401101306 | |
| Record name | N-[1,2-Dihydro-1-[2-C-methyl-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-arabinofuranosyl]-2-oxo-4-pyrimidinyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401101306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
817204-34-5 | |
| Record name | N-[1,2-Dihydro-1-[2-C-methyl-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-arabinofuranosyl]-2-oxo-4-pyrimidinyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=817204-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[1,2-Dihydro-1-[2-C-methyl-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-arabinofuranosyl]-2-oxo-4-pyrimidinyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401101306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(1-((6aR,8R,9S,9aR)-9-hydroxy-2,2,4,4-tetraisopropyl-9-methyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide (CAS No. 817204-34-5) is a complex organic compound notable for its unique structural features and potential biological activities. The compound's molecular formula is , with a molecular weight of approximately 603.86 g/mol.
Structural Characteristics
The compound contains:
- Multiple isopropyl groups
- A tetrahydrofuran ring
- A benzamide moiety
These structural elements contribute to its biological activity and interactions within various biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding of the compound to these targets can lead to alterations in their activity, which may result in various therapeutic effects.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could modulate receptor activities that are critical in signal transduction processes.
Case Studies and Research Findings
-
Antitumor Activity:
Research has indicated that similar compounds exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines. For instance, studies on related benzamide derivatives have shown significant cytotoxicity against breast and prostate cancer cells. -
Antiviral Properties:
Investigations into pyrimidine derivatives suggest that compounds with similar structures can act as inhibitors of viral polymerases. This raises the potential for N-(1-((6aR,8R,9S,9aR)-9-hydroxy...) as a candidate for antiviral drug development. -
Neuroprotective Effects:
Some derivatives have been studied for their neuroprotective effects against oxidative stress-induced neuronal damage. The ability to scavenge reactive oxygen species (ROS) is a critical factor in their protective mechanisms.
Comparative Biological Activity Table
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Compound A shares structural homology with several derivatives, differing primarily in substituents on the furo-trioxadisilocin core and the nitrogenous base (Table 1).
Table 1: Structural Comparison of Compound A and Analogues
Key Observations :
Base Moiety: Pyrimidinone/pyrimidine bases (Compound A, ) vs. purine () alter electronic properties and steric bulk, influencing interactions with enzymes or nucleic acids.
Physicochemical Properties
- Molecular Weight : Compound A (587.82 g/mol, ) is heavier than purine-based analogues (e.g., 371.35 g/mol, ), affecting pharmacokinetics.
- Solubility : The hydroxy and benzamide groups in Compound A may improve aqueous solubility compared to methoxy or purine derivatives.
- Stability : Silyl ethers in the core () confer stability under basic conditions but may hydrolyze in acidic environments.
Analytical Approaches
NMR Spectroscopy : Chemical shift differences in regions A (positions 39–44) and B (29–36) () help locate substituents.
LCMS/MS Molecular Networking: Cosine scores >0.8 () cluster Compound A with pyrimidinone derivatives.
Graph-Based Comparisons : Graph isomorphism algorithms () quantify structural similarities between silyl-protected cores.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
